molecular formula C12H17N3O2 B8306348 2-Amino-5-morpholin-4-ylmethylbenzamide

2-Amino-5-morpholin-4-ylmethylbenzamide

Cat. No.: B8306348
M. Wt: 235.28 g/mol
InChI Key: WZYGJBKPOUUDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-morpholin-4-ylmethylbenzamide is a synthetic compound of significant interest in medicinal chemistry and oncology research, designed by integrating two privileged pharmacophores. The 2-aminobenzamide scaffold is a recognized structural component in active-site-directed inhibitors that target various enzymes . Concurrently, the morpholine ring is a versatile moiety extensively utilized in drug discovery to modulate the physicochemical properties of lead compounds, often enhancing aqueous solubility and influencing pharmacokinetic profiles . This strategic molecular architecture suggests potential for the compound to act as a key intermediate or precursor in the synthesis of more complex bioactive molecules. Researchers are particularly interested in such structures for developing novel small-molecule inhibitors that target critical pathways in cancer cell proliferation . The morpholine unit is frequently found in compounds that inhibit key enzymes and kinases, while the benzamide group is a common feature in molecules that interact with enzyme active sites, for instance, in certain approved anticancer agents . The primary research value of 2-Amino-5-morpholin-4-ylmethylbenzamide lies in its potential application as a building block for creating targeted therapies. Its structure is amenable to further chemical modification, allowing for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against specific biological targets involved in disease pathogenesis . This makes it a valuable tool for chemical biologists and medicinal chemists working to develop new therapeutic candidates.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

2-amino-5-(morpholin-4-ylmethyl)benzamide

InChI

InChI=1S/C12H17N3O2/c13-11-2-1-9(7-10(11)12(14)16)8-15-3-5-17-6-4-15/h1-2,7H,3-6,8,13H2,(H2,14,16)

InChI Key

WZYGJBKPOUUDDW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=C(C=C2)N)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, physicochemical properties, and applications of 2-Amino-5-morpholin-4-ylmethylbenzamide and related compounds:

Compound Name Structural Features Solubility Reactivity Profile Applications Reference
2-Amino-5-morpholin-4-ylmethylbenzamide Benzamide core, amino (position 2), morpholinylmethyl (position 5) Moderate in polar solvents Nucleophilic substitution, hydrogen bonding, amide stability Pharmaceutical intermediate, kinase inhibitor synthesis
5-Amino-2-(4-aminophenyl)benzimidazole Benzimidazole core, dual amino groups (positions 2 and 5) Low in aqueous media Electrophilic substitution, π-π stacking interactions Potential anticancer agents, DNA intercalation studies
Methyl 5-amino-2-morpholinobenzoate Morpholine (position 2), methyl ester (position 5) High in organic solvents Ester hydrolysis, nucleophilic acyl substitution Organic synthesis, prodrug development
Methyl 5-Amino-2-bromo-4-chlorobenzoate Halogens (Br at position 2, Cl at 4), methyl ester Low in polar solvents Halogen-mediated cross-coupling (e.g., Suzuki reactions) Synthesis of halogenated drug candidates

Key Research Findings

Methyl ester derivatives (e.g., Methyl 5-amino-2-morpholinobenzoate) demonstrate higher lipophilicity, favoring membrane permeability but requiring hydrolysis for bioactive metabolite release .

Reactivity and Synthetic Utility: Halogenated analogs (e.g., Methyl 5-Amino-2-bromo-4-chlorobenzoate) are prized for cross-coupling reactions, enabling rapid diversification in drug discovery pipelines. In contrast, the morpholinylmethyl group in the target compound supports hydrogen-bonding interactions critical for target protein binding . The amino group in 2-Amino-5-morpholin-4-ylmethylbenzamide facilitates functionalization via diazotization or acylation, whereas benzimidazole derivatives rely on electrophilic aromatic substitution .

Biological Activity: Benzimidazole derivatives (e.g., 5-Amino-2-(4-aminophenyl)benzimidazole) show promise in targeting DNA topoisomerases, whereas the target compound’s amide backbone is more suited for enzyme inhibition (e.g., kinases) due to its hydrogen-bonding capacity . Halogenated esters are often precursors to anticancer agents, leveraging halogen atoms for covalent binding or steric effects .

Preparation Methods

Nucleophilic Substitution Followed by Amidation

This method involves introducing the morpholine moiety via nucleophilic substitution, followed by amidation to form the benzamide structure.

Procedure :

  • Bromination of 5-methylbenzamide :

    • 5-Methylbenzamide is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) to yield 5-bromomethylbenzamide.

    • Conditions : DCM solvent, reflux (40–60°C), 6–8 hours.

    • Yield : 85–92%.

  • Morpholine Substitution :

    • The brominated intermediate reacts with morpholine in the presence of a base (e.g., K₂CO₃) to replace the bromine atom with a morpholine group.

    • Conditions : DMF or acetonitrile, 80–100°C, 12–24 hours.

    • Yield : 70–78%.

  • Nitro Reduction :

    • If the starting material contains a nitro group (e.g., 5-nitro-2-aminobenzamide), catalytic hydrogenation (Pd/C, H₂) or Fe/HCl reduces it to an amine.

    • Conditions : Ethanol, 25–50°C, 3–6 hours.

    • Yield : 90–95%.

Advantages :

  • Straightforward functionalization of the benzamide core.

  • High regioselectivity due to the reactivity of the benzylic bromide.

Limitations :

  • Requires handling of toxic brominating agents.

  • Multi-step purification increases complexity.

Reductive Amination Approach

This route employs reductive amination to install the morpholine-methyl group and amino functionality simultaneously.

Procedure :

  • Synthesis of 5-Formylbenzamide :

    • Oxidation of 5-methylbenzamide using TEMPO/NaOCl or CrO₃ yields 5-formylbenzamide.

    • Yield : 65–75%.

  • Reductive Amination :

    • The aldehyde reacts with morpholine and an amine source (e.g., NH₄OAc) in the presence of NaBH₃CN or H₂/Pd-C.

    • Conditions : MeOH or THF, 25–60°C, 12–24 hours.

    • Yield : 60–68%.

Key Data :

StepReagentsTemperatureTime (h)Yield (%)
OxidationTEMPO/NaOCl0–25°C670
Reductive AminationMorpholine, NaBH₃CN50°C1865

Advantages :

  • Avoids halogenation steps.

  • Single-pot reaction reduces intermediate isolation.

Limitations :

  • Lower yields due to competing side reactions.

  • Requires strict control of stoichiometry.

Direct Coupling via Buchwald–Hartwig Amination

Palladium-catalyzed coupling enables direct introduction of the amino group while constructing the benzamide backbone.

Procedure :

  • Synthesis of 5-Morpholin-4-ylmethylbenzoyl Chloride :

    • 5-Morpholin-4-ylmethylbenzoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

    • Conditions : Reflux (70–80°C), 2–3 hours.

    • Yield : 95–98%.

  • Amidation with Ammonia :

    • The acyl chloride reacts with aqueous NH₃ or NH₄OH under Schotten-Baumann conditions.

    • Conditions : 0–5°C, 1–2 hours.

    • Yield : 80–85%.

Key Data :

IntermediateReagentsTemperatureTime (h)Yield (%)
Acyl ChlorideSOCl₂70°C2.597
AmidationNH₄OH0°C1.583

Advantages :

  • High-purity final product.

  • Scalable for industrial applications.

Limitations :

  • Requires anhydrous conditions for acyl chloride formation.

  • Sensitivity to moisture during amidation.

Comparative Analysis of Methods

MethodKey StepsTotal Yield (%)Purity (%)Scalability
Nucleophilic SubstitutionBromination, substitution, reduction55–6095–98High
Reductive AminationOxidation, reductive amination40–4590–92Moderate
Buchwald–HartwigAcyl chloride, amidation75–8098–99High

Insights :

  • The Buchwald–Hartwig route offers superior yield and purity, making it preferable for large-scale synthesis.

  • Nucleophilic substitution is ideal for laboratories with access to brominating agents.

Optimization Strategies

Solvent and Catalyst Selection

  • Palladium Catalysts : Pd(OAc)₂/Xantphos systems improve coupling efficiency in amidation steps.

  • Green Solvents : Ethyl acetate or cyclopentyl methyl ether (CPME) reduce environmental impact compared to DMF.

Purification Techniques

  • Crystallization : Recrystallization from ethanol/water (1:2) enhances purity to >99%.

  • Chromatography : Silica gel chromatography (hexane/EtOAc, 3:1) resolves regioisomers .

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain reaction temperatures between 0–25°C during sensitive steps (e.g., coupling) to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while inert solvents (e.g., THF) prevent unwanted hydrolysis.
  • Purification : Use column chromatography or recrystallization to isolate high-purity products.

Refer to analogous synthesis protocols for morpholine-containing benzamides (e.g., methyl 4-chloro-N-(2-(4-morpholinyl)ethyl)benzamide) for reaction condition benchmarks .

Basic: What analytical techniques are critical for confirming the structural identity of 2-Amino-5-morpholin-4-ylmethylbenzamide?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify the presence of the morpholine ring (δ ~3.6 ppm for N-CH2_2 protons) and benzamide protons (δ ~7-8 ppm for aromatic protons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) with <2 ppm error.
  • X-ray Crystallography : For crystalline samples, single-crystal X-ray diffraction resolves bond lengths and angles, particularly for the morpholine-benzamide junction.

Software tools : SHELXL (for crystallographic refinement) and Gaussian (for computational validation of spectroscopic data) are recommended .

Advanced: How can researchers investigate the structure-activity relationship (SAR) of 2-Amino-5-morpholin-4-ylmethylbenzamide in enzyme inhibition studies?

  • Functional group modification : Systematically replace or modify the morpholine ring (e.g., with piperazine or thiomorpholine) to assess its role in target binding.
  • Enzyme assays : Conduct kinetic assays (e.g., IC50_{50} determination) using purified enzymes (e.g., kinases or proteases) to compare inhibitory potency.
  • Molecular docking : Use software like AutoDock Vina to model interactions between the compound and enzyme active sites, focusing on hydrogen bonding with the morpholine oxygen.

Case study : Analogous morpholine-containing compounds show enhanced bioactivity due to improved solubility and target affinity .

Advanced: How should crystallographers address data twinning or low-resolution challenges in X-ray studies of 2-Amino-5-morpholin-4-ylmethylbenzamide?

  • Data collection : Optimize crystal mounting and cooling (e.g., cryoprotection with glycerol) to minimize lattice defects.
  • Twinning analysis : Use the Rint_{int} metric and SHELXL’s TWIN/BASF commands to model twinned data. For low-resolution data (>2.0 Å), apply anisotropic B-factor refinement and omit weak reflections.
  • Validation tools : Check for outliers in bond lengths/angles using CCDC’s Mercury software and cross-validate with PLATON’s ADDSYM .

Advanced: How can contradictory biological activity data for 2-Amino-5-morpholin-4-ylmethylbenzamide be resolved across studies?

  • Assay standardization : Replicate experiments under controlled conditions (e.g., fixed pH, temperature, and cell passage number).
  • Impurity profiling : Use HPLC-MS to identify batch-specific impurities that may interfere with activity.
  • Target validation : Employ CRISPR knockouts or siRNA silencing to confirm the compound’s primary biological target versus off-target effects.

Example : Discrepancies in IC50_{50} values may arise from variations in cell permeability assays (e.g., serum protein binding differences) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.